1-BOC-4-(tosyloxy)piperidine
Overview
Description
1-BOC-4-(Tosyloxy)piperidine, also known as tert-butyl 4-[(4-methylphenyl)sulfonyl]oxy-1-piperidinecarboxylate, is a chemical compound with the molecular formula C17H25NO5S and a molecular weight of 355.46 g/mol . This compound is primarily used in organic synthesis and serves as a versatile intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
The synthesis of 1-BOC-4-(Tosyloxy)piperidine typically involves the reaction of 4-hydroxypiperidine with p-toluenesulfonyl chloride in the presence of a base, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (BOC) group . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-BOC-4-(Tosyloxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new piperidine derivatives.
Reduction Reactions: The compound can be reduced to remove the BOC protecting group, yielding the free amine.
Oxidation Reactions: Oxidative conditions can be employed to modify the piperidine ring or the substituents attached to it.
Common reagents used in these reactions include lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used, but typically include modified piperidine derivatives .
Scientific Research Applications
1-BOC-4-(Tosyloxy)piperidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a building block for drug discovery.
Medicine: For the preparation of therapeutic agents and investigational drugs.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-BOC-4-(Tosyloxy)piperidine primarily involves its role as a synthetic intermediate. The BOC group serves as a protecting group for the piperidine nitrogen, allowing selective reactions to occur at other positions on the molecule .
Comparison with Similar Compounds
1-BOC-4-(Tosyloxy)piperidine can be compared with other similar compounds such as:
1-BOC-4-hydroxypiperidine: Lacks the tosyl group, making it less reactive in substitution reactions.
4-Tosyloxypiperidine: Does not have the BOC protecting group, which can limit its use in selective synthesis.
1-BOC-4-aminopiperidine: Contains an amino group instead of a tosyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the BOC protecting group and the tosyl leaving group, which provides versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOMRHLHPZAEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577673 | |
Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118811-07-7 | |
Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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